methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
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Overview
Description
Methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxy, benzodioxole, and furochromene moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: Starting with a precursor such as 5-bromo-benzo[1,3]dioxole, a series of reactions including Pd-catalyzed cross-coupling and nucleophilic substitution are employed.
Construction of the furochromene core: This step involves cyclization reactions, often using reagents like ethyl bromoacetate and NaH in DMF at elevated temperatures.
Final esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic medium.
Reduction: Reagents like NaBH4 in methanol or LiAlH4 in ether.
Substitution: Reagents like halogens (Br2, Cl2) in the presence of Lewis acids (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 4,7-Dimethoxy-5-methyl-1,3-benzodioxole
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
Uniqueness
Methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furochromene core and benzodioxole moiety make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H18O9 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C22H18O9/c1-25-13-8-11(17(26-2)20-18(13)28-9-29-20)14-15-16(31-19(14)22(24)27-3)10-6-4-5-7-12(10)30-21(15)23/h4-8,14,19H,9H2,1-3H3 |
InChI Key |
KOGGJXCOXPDSQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3C(OC4=C3C(=O)OC5=CC=CC=C54)C(=O)OC)OC)OCO2 |
Origin of Product |
United States |
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